tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a chlorocarbonyl group, and a methylamino group attached to a piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Piperidine, tert-butyl chloroformate, and methylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: Piperidine is first reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then treated with methylamine and a chlorinating agent such as thionyl chloride to introduce the chlorocarbonyl and methylamino groups, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The methylamino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or triethylamine are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Major Products Formed
Substitution Reactions: Formation of tert-butyl 4-[(substituted)(methyl)amino]piperidine-1-carboxylates.
Reduction Reactions: Formation of tert-butyl 4-[(methylamino)piperidine-1-carboxylate.
Oxidation Reactions: Formation of tert-butyl 4-[(nitroso)(methyl)amino]piperidine-1-carboxylate.
Scientific Research Applications
tert-Butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- 1-Boc-piperazine
- tert-Butyl piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate is unique due to the presence of both chlorocarbonyl and methylamino groups, which confer distinct reactivity and functional properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
Properties
CAS No. |
1383546-56-2 |
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Molecular Formula |
C12H21ClN2O3 |
Molecular Weight |
276.8 |
Purity |
95 |
Origin of Product |
United States |
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